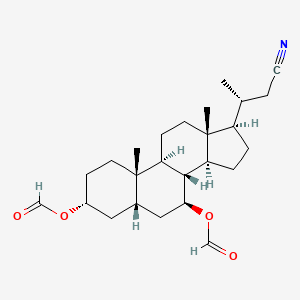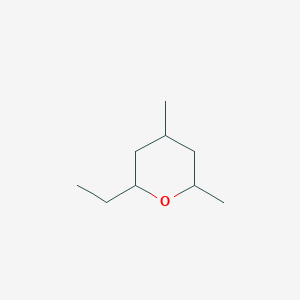
"(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione"
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione involves multiple steps, including the protection of hydroxyl groups, selective reduction, and re-establishment of double bonds. For instance, fluocinolone acetonide, a related compound, was synthesized by selective reduction of the 1,2-double bond of the O-protected analog under tritium, followed by re-establishment of the 1,2-double bond and deprotection .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar steps as described above, but optimized for higher yields and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its activity.
Reduction: Selective reduction can modify specific double bonds within the compound.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include tritium for selective reduction and various protecting groups for hydroxyl functionalities. Reaction conditions often involve controlled temperatures and pressures to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, selective reduction of the 1,2-double bond can yield a tritiated analog with high specific activity .
Wissenschaftliche Forschungsanwendungen
(6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and autoimmune diseases due to its potent anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of (6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluocinolone acetonide: A related corticosteroid with similar anti-inflammatory properties.
Budesonide: Another corticosteroid used in the treatment of inflammatory conditions.
Uniqueness
(6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione is unique due to its specific structural features, such as the epoxy group and the arrangement of hydroxyl groups, which contribute to its potent anti-inflammatory and immunosuppressive effects.
Eigenschaften
Molekularformel |
C22H28O5 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(1S,2S,8S,10S,11R,13R,14R,17R)-14-hydroxy-14-(2-hydroxyacetyl)-2,8,13-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O5/c1-11-6-17-14-7-12(2)21(26,18(25)10-23)16(14)9-19-22(17,27-19)20(3)5-4-13(24)8-15(11)20/h4-5,8,11-12,14,16-17,19,23,26H,6-7,9-10H2,1-3H3/t11-,12+,14+,16?,17-,19+,20-,21+,22+/m0/s1 |
InChI-Schlüssel |
FPPRDFYMGAUCMW-XSQFXFRKSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H]([C@@](C3C[C@@H]4[C@@]2(O4)[C@@]5(C1=CC(=O)C=C5)C)(C(=O)CO)O)C |
Kanonische SMILES |
CC1CC2C3CC(C(C3CC4C2(O4)C5(C1=CC(=O)C=C5)C)(C(=O)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)



